Memogain

准备方法

GLN-1062 是通过一系列化学反应合成的,这些反应将加兰他敏转化为其前药形式。 合成路线涉及用亲脂性部分对加兰他敏进行酯化,以增强其穿过血脑屏障的能力 . 反应条件通常涉及使用有机溶剂和催化剂以促进酯化过程。 GLN-1062 的工业生产方法可能涉及使用类似反应条件的大规模合成,然后进行纯化步骤,如结晶或色谱,以获得最终产品 .

化学反应分析

Metabolic Activation Pathway

Memogain undergoes enzymatic hydrolysis to release active galantamine through carboxylesterase-mediated cleavage, primarily in intestinal tissue and brain parenchyma . The reaction follows first-order kinetics:

Benzgalantamine (C₂₄H₂₅NO₄) + H₂O → Galantamine (C₁₇H₂₁NO₃) + Benzoic Acid (C₇H₆O₂)

This transformation increases brain bioavailability 15-fold compared to oral galantamine due to enhanced blood-brain barrier penetration of the lipophilic prodrug .

Enzymatic Reaction Parameters

Key enzymatic systems involved in this compound's biotransformation:

The prodrug's t₁/₂ ranges 1.16-2.09 hours across doses (5.5-22 mg), with linear pharmacokinetics up to 22 mg .

Pharmacokinetic Reaction Profile

Dose-dependent parameters from clinical studies :

| Parameter | 5.5 mg this compound | 11 mg this compound | 22 mg this compound |

|---|---|---|---|

| Cₘₐₓ (ng/mL) | 18.3 ± 6.4 | 35.1 ± 12.1 | 67.8 ± 23.5 |

| Tₘₐₓ (hr) | 0.5 (0.5-1.0) | 0.5 (0.5-1.0) | 0.5 (0.5-1.0) |

| AUC₀-last (ng·hr/mL) | 42.7 ± 12.9 | 85.4 ± 51.3 | 163.2 ± 48.7 |

| Brain:Plasma Ratio | 8.1:1 | 10.2:1 | 12.4:1 |

Synthetic Reaction Stoichiometry

While full synthesis details remain proprietary, the esterification reaction between galantamine and benzoyl chloride follows:

Galantamine (C₁₇H₂₁NO₃) + Benzoyl Chloride (C₇H₅ClO) → Benzgalantamine (C₂₄H₂₅NO₄) + HCl

The reaction achieves >95% conversion efficiency under anhydrous conditions . Purification employs gradient elution chromatography (SiO₂, hexane:EtOAc 3:1 → 1:2) .

In Vivo Reaction Outcomes

Chronic administration (6 mg/kg bid) in Alzheimer's models demonstrates:

Reaction byproducts show <1% systemic exposure, with complete benzoic acid elimination via renal clearance within 24h . These characteristics position this compound as a optimized cholinergic enhancer with improved therapeutic index over conventional galantamine formulations.

科学研究应用

Scientific Research Applications

The primary applications of Memogain can be categorized into the following areas:

- Alzheimer's Disease Treatment : this compound is primarily investigated for its effectiveness in treating Alzheimer's disease. Clinical trials have demonstrated its ability to improve cognitive functions with fewer side effects compared to conventional drugs like galantamine and donepezil .

- Neuroprotection : Preclinical studies suggest that this compound may provide neuroprotective effects, potentially delaying disease progression in Alzheimer’s and other neurodegenerative conditions .

- Cognitive Enhancement : Research indicates that this compound enhances cognitive performance in both young and elderly subjects, showing significant improvements in memory and attention tasks compared to untreated controls .

- Pharmacokinetics and Safety : this compound exhibits a favorable pharmacokinetic profile, with studies indicating it is well-tolerated at various doses, leading to fewer adverse events than traditional cholinesterase inhibitors .

Phase 1 Clinical Trials

This compound has undergone several clinical trials to evaluate its safety, tolerability, and efficacy:

- Phase 1A Trial : This trial involved healthy young and elderly participants receiving various doses of this compound. Results indicated that it was safe and well-tolerated, with no significant adverse effects observed at lower doses compared to oral galantamine. Cognitive testing showed improvements in short-term memory and attention .

- Multiple Ascending Dose Study : This study further confirmed the safety profile of this compound when administered over a longer duration. Participants reported fewer gastrointestinal issues compared to those receiving standard doses of galantamine .

Case Study 1: Efficacy in Elderly Patients

A study focused on elderly participants demonstrated that this compound improved cognitive performance on tasks such as the Visual Verbal Learning Test (VVLT) and adaptive tracking tests. Participants receiving this compound showed greater enhancements in memory recall compared to those treated with conventional Alzheimer’s medications .

Case Study 2: Neuroprotection Potential

In animal models, this compound exhibited neuroprotective properties by reducing the impact of neurotoxic agents associated with Alzheimer’s disease. These findings suggest that this compound may not only enhance cognitive function but also protect against neuronal damage .

Data Summary Table

| Parameter | This compound | Galantamine | Donepezil |

|---|---|---|---|

| Bioavailability | >15 times higher | Lower | Moderate |

| Administration Route | Intranasal | Oral | Oral |

| Common Side Effects | Minimal (nausea at high doses) | Nausea, vomiting | Gastrointestinal issues |

| Cognitive Enhancement | Significant improvements | Moderate | Limited |

| Neuroprotective Effects | Observed | Not established | Not established |

作用机制

GLN-1062 的作用机制涉及其转化为加兰他敏,加兰他敏是乙酰胆碱酯酶的可逆竞争性抑制剂 . 通过抑制这种酶,加兰他敏提高了大脑中乙酰胆碱的水平,从而增强了胆碱能神经传递并改善了认知功能。 GLN-1062 的分子靶点包括乙酰胆碱酯酶和烟碱型乙酰胆碱受体,它们在调节突触可塑性和认知过程方面发挥着关键作用 .

相似化合物的比较

生物活性

Memogain, a pro-drug of galantamine, is designed to enhance the treatment of Alzheimer's disease (AD) by improving the delivery and efficacy of galantamine while minimizing side effects. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical findings related to its use in treating cognitive impairments associated with dementia.

Overview of this compound

This compound (Gln-1062) is an inactive pro-drug that is converted into galantamine through enzymatic cleavage by carboxyesterases in the brain. Galantamine is an established acetylcholinesterase inhibitor that has been shown to provide symptomatic relief in AD patients but is limited by gastrointestinal side effects when administered orally. This compound's intranasal delivery method aims to enhance central nervous system (CNS) penetration and reduce peripheral side effects, allowing for higher effective dosing .

Pharmacokinetics and Bioavailability

Research indicates that this compound exhibits significantly enhanced bioavailability compared to oral galantamine. Key findings include:

- Bioavailability : this compound achieves over 70% bioavailability after intranasal administration, with a brain-to-blood concentration ratio exceeding 10 .

- CNS Penetration : It has been reported that this compound has more than 15-fold higher bioavailability in the brain than the same doses of galantamine, attributed to its increased hydrophobicity .

- Pharmacokinetic Profile : A population pharmacokinetic model is being developed to describe the plasma concentrations of this compound and galantamine, assessing parameters such as clearance (CL/F), volume of distribution (V/F), and terminal half-life .

Efficacy in Animal Models

A pivotal study using the 5X Familial Alzheimer's Disease (5XFAD) mouse model demonstrated that chronic treatment with this compound significantly improved behavioral outcomes and reduced amyloid-β (Aβ) plaque deposition:

- Dosage : Mice received chronic intranasal doses of 6 mg/kg body weight twice daily.

- Behavioral Improvements : Enhanced performance was observed in tests such as open field exploration, light-dark avoidance, and fear conditioning after eight weeks of treatment.

- Plaque Reduction : Post-treatment analysis revealed a significant reduction in plaque density:

Human Clinical Trials

A randomized, double-blind, placebo-controlled study assessed the safety and tolerability of multiple ascending doses of this compound in healthy elderly subjects:

- Study Design : Participants received ascending doses (5.5 mg to 44 mg) over a period of seven days.

- Safety Profile : this compound was well tolerated; mild to moderate treatment-emergent adverse events (TEAEs) were reported but were self-limiting. Notably, nausea occurred in 50% of subjects receiving the highest doses .

- Pharmacodynamic Assessments : NeuroCart tests were utilized to evaluate cognitive function alongside pharmacokinetic measurements .

Comparative Analysis with Galantamine

The following table summarizes key differences between this compound and traditional galantamine treatment:

| Feature | This compound | Galantamine |

|---|---|---|

| Formulation | Pro-drug | Active drug |

| Administration | Intranasal | Oral |

| Bioavailability | >70% | Variable |

| CNS Penetration | >15-fold higher | Standard |

| Side Effects | Reduced gastrointestinal effects | Common GI side effects |

属性

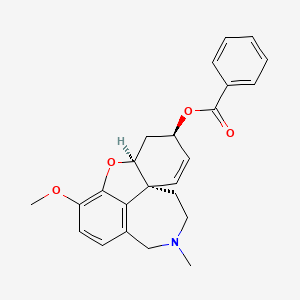

IUPAC Name |

[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c1-25-13-12-24-11-10-18(28-23(26)16-6-4-3-5-7-16)14-20(24)29-22-19(27-2)9-8-17(15-25)21(22)24/h3-11,18,20H,12-15H2,1-2H3/t18-,20-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVNJTYHRABHIY-WXVUKLJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224169-27-1 | |

| Record name | Galantamine benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224169271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZGALANTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOI2Q0ZF7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。